5-Hydroxy-1,3-benzoxazole-2-carboxamide chemical properties and structure
5-Hydroxy-1,3-benzoxazole-2-carboxamide chemical properties and structure
Topic: 5-Hydroxy-1,3-benzoxazole-2-carboxamide: Chemical Properties, Synthesis, and Therapeutic Potential Content Type: Technical Monograph Audience: Medicinal Chemists, Pharmacologists, and Structural Biologists
Executive Summary: The Functional Scaffold
5-Hydroxy-1,3-benzoxazole-2-carboxamide represents a high-value pharmacophore in modern medicinal chemistry. Distinct from its carboxylic acid analogs (e.g., the TTR stabilizer Tafamidis), the carboxamide derivative introduces a unique hydrogen-bond donor/acceptor profile at the C2 position while retaining the privileged benzoxazole core.
This guide analyzes the compound as a critical intermediate and bioisostere, specifically focusing on its utility in transthyretin (TTR) amyloidosis stabilization and kinase inhibition. We provide a validated synthetic route, physicochemical profiling, and a self-validating protocol for assessing its biological activity.
Part 1: Molecular Architecture & Physicochemical Profile
The molecule features a fused benzene and oxazole ring system (1,3-benzoxazole) substituted with a hydroxyl group at position 5 and a carboxamide group at position 2.
Structural Significance:
-
5-Hydroxyl Group: Acts as an electron-donating group (EDG) and a critical hydrogen bond donor. In protein binding pockets, this moiety often mimics the phenolic hydroxyl of tyrosine or the indole nitrogen of tryptophan.
-
2-Carboxamide: Provides a rigid hydrogen-bonding motif. Unlike the carboxylic acid, the amide is neutral at physiological pH, potentially improving passive membrane permeability compared to ionized analogs.
Table 1: Physicochemical Properties
| Property | Value / Descriptor | Relevance |
| IUPAC Name | 5-hydroxy-1,3-benzoxazole-2-carboxamide | Standard nomenclature |
| Molecular Formula | C₈H₆N₂O₃ | -- |
| Molecular Weight | 178.14 g/mol | Fragment-like space (<200 Da) |
| Topological Polar Surface Area (TPSA) | ~89.4 Ų | Good oral bioavailability predictor |
| LogP (Predicted) | 0.8 - 1.2 | Highly permeable; lipophilic enough for CNS penetration |
| pKa (Phenolic OH) | ~9.5 | Ionized only at high pH |
| pKa (Amide) | ~15 (Neutral) | Remains neutral in plasma |
| H-Bond Donors/Acceptors | 2 Donors / 4 Acceptors | Excellent target engagement potential |
Part 2: Synthetic Methodology
The synthesis of 5-hydroxy-1,3-benzoxazole-2-carboxamide requires precise regiochemical control. The most robust route involves the cyclization of 2-amino-4-hydroxyphenol.
Mechanism of Action (Synthesis)
The reaction proceeds via a condensation-cyclization sequence. The nucleophilic amine and hydroxyl groups of the phenol attack the electrophilic oxalate center. The choice of ethyl oxalyl chloride allows for sequential formation of the ester intermediate followed by ammonolysis to the amide.
Protocol 1: Step-by-Step Synthesis
Reagents:
-
2-Amino-4-hydroxyphenol (CAS 95-96-5)
-
Ethyl oxalyl chloride (CAS 4755-77-5)
-
Triethylamine (Et₃N)
-
Ammonia (7N in Methanol)
-
Solvent: Dichloromethane (DCM) and 1,4-Dioxane
Workflow:
-
Protection (Optional but Recommended): If high purity is required, protect the 4-hydroxyl group of the starting phenol with a benzyl group (Bn) to prevent side reactions, yielding 2-amino-4-(benzyloxy)phenol. Note: The protocol below assumes direct synthesis for brevity.
-
Cyclization:
-
Dissolve 2-amino-4-hydroxyphenol (10 mmol) in dry 1,4-dioxane (50 mL) under N₂ atmosphere.
-
Add Et₃N (22 mmol) and cool to 0°C.
-
Dropwise add ethyl oxalyl chloride (11 mmol).
-
Reflux for 4 hours. The intermediate formed is ethyl 5-hydroxy-1,3-benzoxazole-2-carboxylate .
-
-
Ammonolysis:
-
Evaporate solvent and redissolve the crude ester in Methanol (20 mL).
-
Add 7N Ammonia in Methanol (10 mL) at 0°C.
-
Stir at room temperature for 12 hours. The ester converts to the carboxamide.
-
-
Purification:
-
Concentrate in vacuo.
-
Recrystallize from Ethanol/Water (9:1) to yield the title compound as a beige solid.
-
Figure 1: Synthetic pathway transforming the aminophenol precursor into the target benzoxazole carboxamide via an ester intermediate.[1]
Part 3: Therapeutic Applications & Biological Logic
The 1,3-benzoxazole scaffold is a "privileged structure" in drug discovery.[2] The 2-carboxamide derivative is particularly relevant in two domains:
Transthyretin (TTR) Amyloidosis Stabilization
TTR is a homotetrameric protein that transports thyroxine (T4) and retinol.[3] Dissociation of the tetramer into monomers leads to misfolding and amyloid fibril formation (amyloidosis).[4]
-
Mechanism: Small molecules like Tafamidis bind to the T4 binding sites at the dimer-dimer interface, kinetically stabilizing the tetramer.
-
Role of 5-Hydroxy-1,3-benzoxazole-2-carboxamide:
-
The benzoxazole core fits the hydrophobic halogen-binding pockets of TTR.
-
The 2-carboxamide forms hydrogen bond networks with Ser117 and Thr119 in the binding channel (distinct from the electrostatic interaction of carboxylates).
-
The 5-hydroxyl group can engage in additional H-bonding with Lys15, potentially increasing affinity or selectivity compared to unsubstituted analogs.
-
Kinase Inhibition
Benzoxazole derivatives are ATP-competitive inhibitors. The carboxamide group often mimics the adenine ring of ATP, forming hinge-region hydrogen bonds.
Part 4: Validation Protocol (TTR Binding)
To verify the biological activity of the synthesized compound, a Fluorescence Polarization (FP) assay is the industry standard. This assay measures the displacement of a fluorescent probe from the TTR binding pocket.
Protocol 2: TTR Fluorescence Polarization Competition Assay
Materials:
-
Recombinant Human TTR (wild type).
-
Fluorescent Probe: Resveratrol-fluorescein conjugate or similar TTR-binding fluorophore.
-
Assay Buffer: PBS, pH 7.4, 0.01% Triton X-100.
-
Plate Reader: Capable of FP detection (Ex/Em: 485/535 nm).
Procedure:
-
Preparation: Dilute TTR to a final concentration of 1 µM in Assay Buffer.
-
Dosing: Prepare serial dilutions of 5-Hydroxy-1,3-benzoxazole-2-carboxamide (0.01 µM to 100 µM) in DMSO (keep final DMSO < 2%).
-
Incubation: Mix TTR (1 µM) with the Test Compound for 30 minutes at room temperature to allow equilibrium binding.
-
Probe Addition: Add the Fluorescent Probe (200 nM) to all wells. Incubate for 1 hour in the dark.
-
Measurement: Read Fluorescence Polarization (mP).
-
High mP = Probe bound to TTR (No displacement).
-
Low mP = Probe displaced by Test Compound (High affinity binding).
-
-
Analysis: Plot mP vs. log[Compound] to determine IC₅₀.
Figure 2: Mechanism of Action in TTR Amyloidosis. The compound binds the native tetramer, raising the energy barrier for dissociation and preventing fibril formation.
References
-
PubChem. (n.d.). 5-Hydroxy-1,3-benzoxazole-2-carboxamide | C8H6N2O3.[5] National Library of Medicine. Retrieved from [Link]
-
Bulut, I., et al. (2018).[6] Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal. Retrieved from [Link]
-
Gámez, J., et al. (2016). Powerful drug described that can help advance in the fight against familial amyloidosis.[7] Universitat Autònoma de Barcelona.[7] Retrieved from [Link][5][1][2][3][4][7][8][9][10][11][12]
-
Benson, M. D., et al. (2021). Liver-directed drugs for transthyretin-mediated amyloidosis. Pharmacotherapy. Retrieved from [Link]
-
Wang, Y., et al. (2025).[13] General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. Retrieved from [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. oaepublish.com [oaepublish.com]
- 4. Liver‐directed drugs for transthyretin‐mediated amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Hydroxy-1,3-benzoxazole-2-carboxamide | C8H6N2O3 | CID 122152458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Powerful drug described that can help advance in the fight against familial amyloidosis - Universitat Autònoma de Barcelona - UAB Barcelona [uab.cat]
- 8. 5-Hydroxy-1,3-benzoxathiol-2-one|Research Compound [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. US20230183329A1 - Combination therapy for ttr amyloidosis - Google Patents [patents.google.com]
- 12. ajchem-a.com [ajchem-a.com]
- 13. globalresearchonline.net [globalresearchonline.net]
